molecular formula C15H21NO6 B8233699 (S)-a-(Boc-amino)-3,5-dimethoxybenzeneacetic acid

(S)-a-(Boc-amino)-3,5-dimethoxybenzeneacetic acid

Cat. No.: B8233699
M. Wt: 311.33 g/mol
InChI Key: OIIMTFSADOVHHQ-LBPRGKRZSA-N
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Description

(S)-a-(Boc-amino)-3,5-dimethoxybenzeneacetic acid: is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, an acetic acid moiety, and a tert-butoxycarbonyl (Boc) protected amino group. The stereochemistry at the 2-position is specified as the S-enantiomer.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available 3,5-dimethoxybenzaldehyde.

    Formation of the Amino Acid Backbone: The aldehyde is subjected to a Strecker synthesis, involving the reaction with ammonium chloride and potassium cyanide to form the corresponding amino nitrile.

    Hydrolysis: The nitrile group is hydrolyzed under acidic conditions to yield the amino acid.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Final Product: The resulting compound is (S)-a-(Boc-amino)-3,5-dimethoxybenzeneacetic acid.

Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy groups on the phenyl ring can undergo oxidation to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Catalysts: The chiral center makes it useful in the development of chiral catalysts for asymmetric synthesis.

Biology:

    Enzyme Inhibition: Potential use as an enzyme inhibitor due to its structural similarity to natural substrates.

    Drug Development: Investigated for its potential as a lead compound in drug discovery.

Medicine:

    Therapeutic Agents:

Industry:

    Material Science: Used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-a-(Boc-amino)-3,5-dimethoxybenzeneacetic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by mimicking the natural substrate and binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its normal reaction. This inhibition can affect various biological pathways, depending on the enzyme targeted.

Comparison with Similar Compounds

  • (2S)-2-(3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
  • (2S)-2-(3,5-dimethoxyphenyl)-2-aminoacetic acid

Comparison:

  • Structural Differences: The position of the methoxy groups and the presence or absence of the Boc protecting group.
  • Reactivity: Differences in reactivity due to the electronic effects of the substituents.
  • Applications: Unique applications based on the specific structural features and reactivity of each compound.

This detailed article provides a comprehensive overview of (S)-a-(Boc-amino)-3,5-dimethoxybenzeneacetic acid, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2S)-2-(3,5-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO6/c1-15(2,3)22-14(19)16-12(13(17)18)9-6-10(20-4)8-11(7-9)21-5/h6-8,12H,1-5H3,(H,16,19)(H,17,18)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIMTFSADOVHHQ-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=CC(=C1)OC)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC(=CC(=C1)OC)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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